molecular formula C11H13NO4 B13869798 Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate

Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate

Katalognummer: B13869798
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: AGNAGQNXHHAXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzene, featuring two ester groups, an amino group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-amino-5-methylbenzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding alcohols from the ester groups.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being synthesized from this intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 5-aminoisophthalate: Similar structure with amino and ester groups but lacks the methyl group.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains ester groups but has a different core structure.

Uniqueness

Dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate is unique due to the presence of both amino and ester groups on a methyl-substituted benzene ring

Eigenschaften

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

dimethyl 2-amino-5-methylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H13NO4/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5H,12H2,1-3H3

InChI-Schlüssel

AGNAGQNXHHAXOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(=O)OC)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.